[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
Description
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-3-5-1-7-6-8-4-9-10(6)2-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXMAEVVLRUGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide toTriazolo[1,5-a]pyrimidine-6-carbaldehyde: Structure, Properties, and Synthetic Insights for Drug Discovery
An In-Depth Technical Guide to[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde: Structure, Properties, and Synthetic Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][4] As a purine isostere, this scaffold has been extensively explored in the design of molecules targeting a wide array of biological targets, including kinases, polymerases, and receptors.[4][5] The introduction of a carbaldehyde group at the 6-position of the TP ring system creates a highly valuable synthetic intermediate, [1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde . This aldehyde functionality serves as a versatile chemical handle for a variety of transformations, enabling the construction of diverse chemical libraries for drug discovery and development. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and reactivity of this important building block.
Chemical Structure and Nomenclature
[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde is a fused heterocyclic system where a 1,2,4-triazole ring is fused to a pyrimidine ring. The carbaldehyde group (-CHO) is attached to the 6-position of the pyrimidine ring.
Systematic Name: [1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
Molecular Formula: C₆H₄N₄O
Molecular Weight: 148.12 g/mol
CAS Number: 933724-39-1
The structure consists of a delocalized 10-π electron system, comprising an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[4] This electronic distribution influences its chemical reactivity and biological interactions.
Physicochemical and Spectroscopic Properties
| Property | Data/Expected Characteristics | Source |
| Molecular Formula | C₆H₄N₄O | - |
| Molecular Weight | 148.12 | |
| Physical Appearance | Expected to be a solid at room temperature. | - |
| Melting Point | Not available. | - |
| Solubility | Expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. | - |
| ¹H NMR | Expected to show characteristic signals for the aldehyde proton (around 9-10 ppm) and the protons on the triazolopyrimidine core. | [1] |
| ¹³C NMR | The aldehyde carbon should appear in the downfield region (around 180-190 ppm), along with signals for the carbons of the heterocyclic rings. | [1] |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹. | [1] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. | [1] |
Synthesis Methodology: The Vilsmeier-Haack Formylation
The introduction of a formyl group onto the[1][2][3]triazolo[1,5-a]pyrimidine core is most effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic substrate.
The proposed synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde involves the direct formylation of the parent[1][2][3]triazolo[1,5-a]pyrimidine.
Caption: Synthetic workflow for[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde.
Experimental Protocol: A Representative Vilsmeier-Haack Formylation
The following protocol is a generalized procedure based on the Vilsmeier-Haack formylation of related heterocyclic systems. Optimization of reaction conditions, such as temperature and reaction time, is crucial for achieving high yields and purity.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve[1][2][3]triazolo[1,5-a]pyrimidine in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are essential to prevent its decomposition and ensure the success of the reaction.
-
Controlled Temperature: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during its preparation prevents side reactions and ensures its stability.
-
Careful Neutralization: The neutralization step must be performed slowly and with cooling to control the exothermic reaction between the acidic solution and the bicarbonate base.
-
Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired aldehyde from any unreacted starting material and potential side products.
Key Reactions and Applications in Drug Development
The aldehyde group at the 6-position of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key functional group that opens up a vast landscape of chemical transformations, making it an invaluable intermediate in the synthesis of potential drug candidates.
The Strategic Role of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde in Kinase Inhibitor Design
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary: The "Privileged Scaffold" Paradigm
In the landscape of kinase inhibitor discovery, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold stands as a premier purine bioisostere . Its planar, bicyclic heteroaromatic architecture allows it to mimic the adenine moiety of ATP, enabling precise hydrogen bonding within the hinge region of kinase active sites.
However, the true utility of this scaffold lies not just in the core ring, but in the strategic functionalization of the C6 position . The [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is not merely a chemical intermediate; it is a divergent synthetic hub . This aldehyde moiety projects directly towards the solvent-exposed front of the ATP-binding pocket in many kinases (e.g., CDK2, EGFR, Trk), offering a "vector of diversity" where solubilizing groups or specific interacting motifs can be attached without disrupting the critical hinge-binding pharmacophore.
This guide details the synthesis, reactivity, and application of this specific aldehyde intermediate, providing a roadmap for designing next-generation kinase inhibitors.
Structural Basis of Potency
ATP Mimicry and Binding Mode
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold binds to the kinase hinge region via a bidentate or tridentate hydrogen bonding network.
-
N3 : Acts as a hydrogen bond acceptor (mimicking N7 of adenine).
-
C2-Substituent (often -NH2 or -NHR) : Acts as a hydrogen bond donor (mimicking the exocyclic amine of adenine).
-
C6-Vector : The C6 position is geometrically equivalent to the C5 position of pyrimidines or the N7/C8 region of purines, directing substituents out of the pocket and into the solvent channel. This is critical for ADME optimization (solubility) and selectivity.
Visualization: The Interaction Logic
The following diagram illustrates the structural logic of using the 6-carbaldehyde to probe the solvent front.
Caption: Logical flow of the scaffold's interaction. The 6-carbaldehyde acts as the bridge between the conserved ATP-binding core and the variable solvent-exposed region.
Synthetic Protocols: Accessing the 6-Carbaldehyde
The synthesis of the 6-carbaldehyde derivative is typically achieved via the Vilsmeier-Haack reaction , a robust formylation method compatible with the electron-rich nature of the fused pyrimidine ring.
Core Synthesis Workflow
Step 1: Formation of the Dihydro-Scaffold
The precursor is often a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine, formed by the condensation of 3-amino-1,2,4-triazole with a
Step 2: Vilsmeier-Haack Formylation
This is the critical step. The Vilsmeier reagent (POCl
Detailed Protocol: Vilsmeier-Haack Formylation
-
Reagents: 5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 eq), POCl
(3.0 eq), DMF (excess/solvent). -
Conditions: 0°C to RT (1h), then 60-80°C (2-4h).
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, place anhydrous DMF (5-10 volumes). Cool to 0°C in an ice bath.
-
Activation: Dropwise add POCl
(Phosphorus oxychloride) over 20 minutes. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (chloroiminium ion). -
Addition: Add the dihydro-triazolopyrimidine precursor (dissolved in minimum DMF) dropwise to the Vilsmeier salt.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C. Monitor by TLC (formation of a non-polar spot).
-
Quench: Pour the reaction mixture onto crushed ice/sodium acetate solution (buffered to pH 5-6).
-
Isolation: The aldehyde product often precipitates as a yellow/pale solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.
Yield Expectation: 65-85% depending on C5/C7 substituents.
Divergent Chemistry: The "Hub" Concept
Once the 6-carbaldehyde is secured, it serves as a "warhead precursor." The aldehyde reactivity allows for the rapid generation of libraries via Reductive Amination or Knoevenagel Condensation .
Synthetic Pathway Visualization
Caption: The "Hub" strategy. The 6-carbaldehyde intermediate allows divergence into solubility-enhancing amines or covalent-reactive vinyl groups.
Protocol: Reductive Amination (Library Generation)
This reaction is the gold standard for installing solubilizing "tails" (e.g., morpholine, piperazine) that interact with the solvent front.
-
Imine Formation: Dissolve 6-carbaldehyde (1 eq) and Amine (1.1 eq, e.g., N-methylpiperazine) in dry Methanol. Add catalytic acetic acid (1 drop). Stir at RT for 2-4 hours.
-
Reduction: Cool to 0°C. Add NaBH
(1.5 eq) or NaCNBH (for milder conditions) portion-wise. -
Workup: Quench with water, extract with DCM, and purify via flash chromatography (MeOH/DCM gradient).
Why this works: The resulting secondary/tertiary amine at C6 disrupts crystal packing (improving solubility) and can form salt bridges with Asp/Glu residues often found at the kinase active site entrance.
Case Studies & Biological Validation
Target: CDK2 (Cyclin-Dependent Kinase 2)
-
Mechanism: CDK2 inhibition arrests the cell cycle at the G1/S transition.
-
Role of Scaffold: The triazolo[1,5-a]pyrimidine core mimics the adenine of ATP.
-
Role of 6-CHO derivative: The aldehyde is converted to a hydrazone or oxime derivative.
-
Example: 6-[(2-hydroxybenzylidene)hydrazono]methyl derivatives have shown IC
values in the low micromolar/nanomolar range. The hydrazone linker provides rigidity and an additional hydrogen bond acceptor.
-
Target: EGFR (Epidermal Growth Factor Receptor)
-
Mechanism: Inhibition of tyrosine kinase activity in non-small cell lung cancer.
-
Role of 6-CHO derivative: Used to attach bulky aromatic groups via condensation.
-
Insight: 6-arylvinyl derivatives (via Knoevenagel) can occupy the hydrophobic pocket II of EGFR, improving selectivity over WT-EGFR in mutant lines (e.g., T790M).
-
Quantitative Impact of C6-Functionalization
| Derivative Type (C6 Position) | Target Kinase | IC50 (Range) | Key Property Improved |
| Aldehyde (-CHO) | CDK2 | >10 | Intermediate (Reactive) |
| Aminomethyl (-CH | CDK2 / GSK-3 | 100 - 500 nM | Solubility & Salt Bridge formation |
| Vinyl Nitrile (-CH=C(CN) | EGFR | 50 - 200 nM | Hydrophobic fit & potential covalent bond |
| Hydrazone (-CH=N-NH-Ar) | DNA Gyrase | 0.5 - 2.0 | Extended H-bonding network |
References
-
Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview) Source: Chemistry of Heterocyclic Compounds, 2016. Context: Detailed review of the Vilsmeier-Haack and cyclocondensation routes.
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: European Journal of Medicinal Chemistry, 2019 (PMC).[1] Context: Comprehensive analysis of the scaffold as a purine bioisostere and its binding modes.
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives Source: MDPI Molecules, 2021. Context: Application of the scaffold in EGFR and kinase inhibition.
-
Vilsmeier-Haack Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Source: Journal of Heterocyclic Chemistry (via ResearchGate). Context: Specific protocol for installing the 6-carbaldehyde group.
-
Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design Source: Bioorganic & Medicinal Chemistry Letters. Context: SAR data showing the importance of C6 substituents for potency.
Sources
Solubility profile of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility Profile of[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a molecule are as critical as its biological activity. Among these, solubility stands as a gatekeeper to bioavailability and, ultimately, therapeutic efficacy. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, making it a versatile core for a wide array of therapeutic agents.[4] This guide focuses on a specific derivative,[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde, and provides a comprehensive framework for determining and interpreting its solubility profile in organic solvents. A thorough understanding of how this compound behaves in different solvent environments is paramount for researchers in formulation science, process chemistry, and preclinical development. This document is designed to be a practical and scientifically rigorous resource for those seeking to unlock the full potential of this promising heterocyclic compound.
Theoretical Underpinnings of Solubility: A Molecular Perspective
Before embarking on experimental determination, a theoretical analysis of the molecular structure of[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde provides critical insights into its expected solubility behavior. The fundamental principle of "like dissolves like" governs solubility, which is dictated by the interplay of intermolecular forces between the solute and the solvent.[5]
Key Structural Features Influencing Solubility:
-
Aromatic Heterocyclic Core: The fused triazolopyrimidine ring system is rich in nitrogen atoms. These heteroatoms introduce polarity and create sites for hydrogen bond acceptance. The overall aromatic nature also allows for π-π stacking interactions.
-
The Carbaldehyde Group (-CHO): The aldehyde functional group is highly polar due to the electronegativity of the oxygen atom, making it a strong hydrogen bond acceptor. This group is expected to significantly influence interactions with polar solvents.
-
Molecular Size and Shape: The relatively planar and moderately sized structure of the molecule will also play a role in how efficiently solvent molecules can surround and solvate it.[6]
Based on these features,[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde is predicted to have low solubility in non-polar, aliphatic solvents and progressively higher solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding.
Caption: Key molecular features governing the solubility of[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde.
A Curated Selection of Organic Solvents for Solubility Screening
The choice of solvents is critical for constructing a meaningful solubility profile. The following list encompasses a range of polarities and chemical functionalities relevant to pharmaceutical sciences, from synthesis and purification to formulation.
| Solvent Class | Recommended Solvents | Rationale |
| Non-Polar | Toluene, Heptane | Establishes a baseline for solubility in hydrocarbon-like environments. Low solubility is expected. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These solvents can engage in dipole-dipole interactions and, in the case of DMF and DMSO, are excellent solvents for a wide range of organic molecules. They are commonly used in synthesis and for preparing stock solutions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can act as both hydrogen bond donors and acceptors, potentially leading to strong interactions with the solute. They are important for crystallization studies and as components of formulation vehicles. |
The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic solubility.[3] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed for accuracy and reproducibility.
Step-by-Step Experimental Protocol
-
Material Purity Verification:
-
Preparation of the Slurry:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a clear glass vial with a screw cap. The excess solid is crucial to ensure equilibrium is reached with the solid phase. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically at 25 °C and/or 37 °C, to simulate room and physiological temperatures, respectively.
-
Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure that equilibrium is reached.[3] A preliminary kinetics study can determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high concentration measurements.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in units of mg/mL and mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Presentation and Interpretation of Solubility Data
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| THF | 25 | Experimental Value | Calculated Value |
| DMF | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Isopropanol | 25 | Experimental Value | Calculated Value |
Interpreting the Results: The observed solubility trends should correlate with the theoretical principles discussed earlier. For instance, higher solubility in DMSO and DMF would be attributed to their strong polar aprotic nature, which can effectively solvate the polar regions of the molecule. Solubility in alcohols (methanol, ethanol) would be driven by their ability to form hydrogen bonds with the nitrogen atoms and the carbonyl oxygen of the solute. Conversely, very low solubility in heptane would confirm the polar nature of the compound.
High-Throughput and Alternative Methods
While the shake-flask method provides definitive thermodynamic solubility, early-stage drug discovery often requires faster, less material-intensive methods.[7]
-
Kinetic Solubility Assays: These methods, often employing nephelometry or turbidimetry, measure the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer.[3][8] This provides a measure of kinetic solubility, which can be different from thermodynamic solubility but is useful for ranking compounds in large libraries.
-
Computational Models: In silico methods, such as Quantitative Structure-Property Relationship (QSPR) models, can predict solubility based on molecular descriptors.[2] While predictive, these models should always be validated with experimental data for lead compounds.
Conclusion: A Foundation for Rational Drug Development
A comprehensive understanding of the solubility profile of[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde is indispensable for its advancement as a potential therapeutic agent. This guide has provided a robust framework, grounded in scientific principles, for both the theoretical prediction and experimental determination of its solubility in a range of pharmaceutically relevant organic solvents. By following the detailed protocols and interpretative guidance presented herein, researchers can generate the high-quality, reliable data necessary to make informed decisions in formulation development, process optimization, and preclinical evaluation, thereby accelerating the journey from a promising molecule to a potential medicine.
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Millard, J. W., & Kubic, T. A. (1994). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 83(9), 1284–1289.
- Inam, M. A. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
- Shyrobokova, G., et al. (2019). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyd.
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and Anti-Tumor Activities of New[1][2][3]triazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 5(2), 334-338.
-
LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]
- Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944.
-
PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. Retrieved from [Link]
- Ghorab, M. M., & Alsaid, M. S. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(16), 2919.
- Abdel-aziz, H. M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. BMC Chemistry, 13(1), 1-9.
- Sharma, S., & Kumar, V. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Shah, A. M., & Rojivadiya, A. J. (2016). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 1-4.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
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Methodological & Application
Application Note: High-Efficiency Schiff Base Formation using [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
This Application Note is structured as a high-level technical guide for drug discovery chemists. It details the synthesis, optimization, and validation of Schiff bases derived from the [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde scaffold—a privileged structure in medicinal chemistry.
Abstract
The [1,2,4]triazolo[1,5-a]pyrimidine (TZP) scaffold is a bio-isostere of purine, exhibiting potent antimicrobial, anticancer, and antitrypanosomal activities. Functionalization at the C-6 position via Schiff base formation is a critical strategy for diversifying this scaffold to improve lipophilicity and target binding affinity. This guide provides a robust, self-validating protocol for synthesizing Schiff bases from [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde. We address common solubility challenges, provide a catalytic optimization matrix, and detail the mechanistic causality required for high-yield conversions (>85%).
Introduction & Mechanistic Rationale
The Scaffold Significance
Triazolopyrimidines are thermodynamically stable fused heterocycles. The C-6 aldehyde variant is particularly valuable because the resulting azomethine linkage (
Reaction Challenges
While Schiff base formation is a classic condensation, this specific heterocyclic aldehyde presents unique challenges:
-
Electronic Deactivation: The electron-deficient pyrimidine ring can reduce the electrophilicity of the aldehyde carbonyl if electron-donating groups are not present at C-5 or C-7.
-
Solubility: The fused ring system is often sparingly soluble in standard alcohols, requiring optimized solvent systems or higher temperatures.
-
Hydrolysis Risk: The resulting imine bond is reversible; maintaining anhydrous conditions during formation and storage is critical.
Experimental Workflow Diagram
The following diagram outlines the logical flow from precursor synthesis to the final validated Schiff base.
Figure 1: Synthetic workflow for the generation of [1,2,4]triazolo[1,5-a]pyrimidine-6-Schiff bases.
Detailed Protocol
Materials & Reagents
-
Precursor: [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde (Synthesized via Vilsmeier-Haack formylation of the parent heterocycle [1]).[1]
-
Amine: Substituted aniline or aliphatic amine (1.0 - 1.2 eq).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Drying Agent: Anhydrous
or Molecular Sieves (3Å).
Step-by-Step Procedure
Step 1: System Preparation Ensure all glassware is oven-dried. The reaction is an equilibrium process driven by water removal. For difficult substrates, equip the flask with a Dean-Stark trap or add activated molecular sieves directly to the reaction media.
Step 2: Reactant Dissolution Dissolve 1.0 mmol of [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde in 15 mL of absolute EtOH.
-
Note: If the aldehyde does not dissolve at room temperature, heat gently to
. The heterocyclic aldehyde typically shows poor solubility in non-polar solvents.
Step 3: Amine Addition Add 1.0 mmol (1.0 eq) of the primary amine.
-
Optimization: If the amine is a hydrochloride salt, add 1.0 eq of Sodium Acetate (NaOAc) to liberate the free base in situ.
Step 4: Catalysis Add 2-3 drops of Glacial Acetic Acid.
-
Mechanistic Insight: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center, making it more susceptible to nucleophilic attack by the amine [2].
Step 5: Reflux & Monitoring
Reflux the mixture at
-
Monitoring: Monitor via TLC (Mobile phase: EtOAc:Hexane 4:6). The aldehyde spot (usually higher
) should disappear. -
Visual Cue: A color change (often to yellow or orange) typically indicates imine formation due to extended conjugation.
Step 6: Isolation Cool the reaction mixture to room temperature.
-
Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH, and recrystallize from EtOH/DMF.
-
Scenario B (No precipitate): Evaporate the solvent to 1/3 volume and pour onto crushed ice. Filter the resulting solid.[2][3]
Optimization Matrix
Use the table below to troubleshoot low yields.
| Variable | Standard Condition | Optimization for Low Reactivity | Rationale |
| Solvent | Ethanol | n-Butanol or Toluene | Higher boiling point ( |
| Catalyst | Acetic Acid | Stronger Brønsted or Lewis acids activate the carbonyl more effectively. | |
| Water Removal | Reflux | Dean-Stark / Molecular Sieves | Shifts equilibrium to product (Le Chatelier's principle). |
| Energy | Thermal | Microwave ( | Rapid heating overcomes activation energy barriers [3]. |
Validation & Characterization
To ensure scientific integrity, the synthesized Schiff base must be validated using the following markers.
Proton NMR ( -NMR)
-
Disappearance: The aldehyde proton singlet at
must be absent. -
Appearance: A sharp singlet for the azomethine proton (
) typically appears at . -
Shift: Aromatic protons on the amine ring will often shift downfield due to conjugation.
Infrared Spectroscopy (FT-IR)
-
Key Band: Appearance of a strong stretch at
corresponding to the bond. -
Absence: Disappearance of the
stretch ( ) and amine stretches ( ).
Mass Spectrometry
-
Observe the molecular ion peak
. Schiff bases are prone to hydrolysis in acidic MS sources; use ESI+ with neutral buffers if fragmentation is observed.
Biological Applications & Context
The synthesized Schiff bases are not merely chemical curiosities; they are potent bioactive agents.[4]
-
Antitumor: Derivatives have shown cytotoxicity against MCF-7 and HeLa cell lines, often exceeding the potency of standard drugs like 5-fluorouracil [4].
-
Antimicrobial: The electron-deficient triazolopyrimidine ring, combined with the lipophilic Schiff base tail, enhances cell membrane penetration in Gram-positive bacteria [5].
References
-
Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate. [Link]
-
Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link][5]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. MDPI. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (PMC). [Link]
-
First Approaches for the Novel Pyrido[1'',2'':2',3'][1,2,4]Triazolo... Synthesis and Antimicrobial Efficiency. Taylor & Francis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Application Note: Oxidation of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde to Carboxylic Acid
Executive Summary
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a critical purine bioisostere extensively utilized in medicinal chemistry for kinase inhibitors, anti-viral agents, and tubulin polymerization promoters. The conversion of the 6-carbaldehyde intermediate to its corresponding carboxylic acid is a pivotal gateway transformation, enabling the synthesis of amides, esters, and transition-metal catalyzed cross-coupling partners.
This guide details the Pinnick (Lindgren) Oxidation as the "Gold Standard" protocol due to its mildness and chemoselectivity. It effectively mitigates the risks associated with this electron-deficient heterocyclic system, specifically ring-opening hydrolysis (common in strong bases) and electrophilic chlorination side-reactions. A secondary, scalable Buffered Permanganate protocol is provided for robust substrates.
Chemical Context & Challenges[1][2][3]
Substrate Analysis
-
Structure: [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde.[1]
-
Electronic Nature: The fused system is electron-deficient (π-deficient). The bridgehead nitrogen (N4) imparts unique reactivity.
-
Solubility: High crystallinity often leads to poor solubility in non-polar solvents.
-
Stability Risks:
-
Base Sensitivity: Strong bases (pH > 12) can attack the pyrimidine ring (C5/C7 positions), leading to ring opening or Dimroth rearrangement.
-
Nucleophilic Susceptibility: The C-Cl bond (if present at C5/C7) is labile; oxidative conditions must not generate strong nucleophiles.
-
Strategic Selection: Why Pinnick?
While Jones oxidation (CrO₃) is acidic and toxic, and unbuffered KMnO₄ is too basic, the Pinnick oxidation uses sodium chlorite (NaClO₂) under mild acidic buffering (pH 3–5).
-
Selectivity: Oxidizes aldehydes to acids without touching sulfides, double bonds, or the sensitive triazolopyrimidine core.
-
Scavenger Necessity: The reaction generates hypochlorous acid (HOCl), a chlorinating agent.[2][3][4] A scavenger (2-methyl-2-butene) is mandatory to prevent chlorination of the triazole ring.
Mechanistic Pathway (Pinnick Oxidation)[1][6][7]
The following diagram illustrates the chlorite-mediated oxidation pathway and the critical role of the scavenger in protecting the heterocyclic core.
Figure 1: Mechanism of Pinnick Oxidation.[5] Note the critical interception of HOCl by the alkene scavenger to prevent ring chlorination.
Experimental Protocols
Method A: The Gold Standard (Pinnick Oxidation)
Applicability: Best for gram-scale synthesis, complex substrates, and acid-sensitive analogs.
Reagents & Materials
| Component | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| NaClO₂ (80%) | 1.5–2.0 | Oxidant |
| NaH₂PO₄ | 1.5 | Buffer (Maintains pH ~3.5) |
| 2-Methyl-2-butene | 5.0–10.0 | HOCl Scavenger |
| - | Solvent (Solubilizes organic substrate) | |
| Water | - | Solvent (Solubilizes oxidants) |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde (1.0 equiv) in a mixture of
-BuOH and THF (3:1 ratio).-
Note: If solubility is poor, increase THF or add small amounts of DMSO. The concentration should be ~0.1 M.
-
-
Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv).
-
Tip: This reagent is volatile (bp 38°C). Use a syringe and keep the flask cool.
-
-
Oxidant Solution: In a separate beaker, dissolve NaClO₂ (1.5 equiv) and NaH₂PO₄ (1.5 equiv) in water (volume equal to ~1/3 of the organic solvent volume).
-
Addition: Add the aqueous oxidant solution dropwise to the stirred organic solution over 15–30 minutes at room temperature (or 0°C if scale >10g).
-
Observation: The solution may turn slight yellow.
-
-
Monitoring: Stir vigorously at RT. Monitor by TLC or LCMS. Conversion is usually complete within 2–4 hours.
-
Target Mass: Look for [M+H]+ = Aldehyde + 16 Da.
-
-
Work-up:
-
Evaporate the volatile organics (
-BuOH/THF) under reduced pressure (Rotavap). -
The product often precipitates from the remaining aqueous layer as the free acid.
-
If precipitate forms: Filter, wash with cold water and hexanes.
-
If no precipitate: Acidify carefully to pH 2–3 with 1N HCl, then extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.
-
Method B: Buffered Permanganate (Scale-Up Alternative)
Applicability: Best for robust substrates where cost is a driver and the triazolopyrimidine ring has no sensitive substituents (e.g., no free amines).
Procedure
-
Dissolve substrate in Acetone/Water (1:1).
-
Add 1.5 equiv of NaH₂PO₄ (Buffer is critical to prevent basic hydrolysis).
-
Add KMnO₄ (1.2 equiv) as a solid in small portions over 1 hour.
-
Stir at RT for 3 hours.
-
Quench: Add solid sodium bisulfite (NaHSO₃) until the purple color disappears and a brown precipitate (MnO₂) forms.
-
Filtration: Filter through a Celite pad to remove MnO₂.
-
Isolation: Acidify the filtrate (pH 3) to precipitate the product.
Analytical Validation
| Technique | Expected Signal (Aldehyde) | Expected Signal (Carboxylic Acid) |
| ¹H NMR | Sharp singlet at ~10.0 ppm (CHO) | Broad singlet at 12.0–14.0 ppm (COOH) (D₂O exchangeable) |
| ¹H NMR | C-H signal on pyrimidine ring | Remains intact (confirms ring stability) |
| IR | C=O stretch ~1690 cm⁻¹ | Broad O-H stretch (2500–3300 cm⁻¹) & C=O ~1710 cm⁻¹ |
| LC-MS | M+1 (Positive Mode) | M-1 (Negative Mode) often gives stronger signal for acids |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Chlorinated Byproduct (+34 Da) | Insufficient scavenger or fast addition. | Increase 2-methyl-2-butene to 10 equiv. Add oxidant slower. |
| Incomplete Conversion | Poor solubility of substrate. | Add DMSO as a co-solvent. Increase reaction time. |
| Ring Opening | pH too high (Method B) or too low. | Ensure NaH₂PO₄ is fully dissolved. Check pH is 3–5. |
| Explosive Fumes | Chlorous acid disproportionation. | SAFETY: Never let the reaction pH drop below 2. Do not concentrate the crude reaction mixture if it is still yellow (active ClO₂). |
Process Safety
-
Sodium Chlorite (NaClO₂): Strong oxidizer. Contact with combustible material may cause fire. Do not mix solid NaClO₂ with solid reducing agents.
-
Chlorine Dioxide (ClO₂): The reaction generates small amounts of ClO₂ gas (yellow). Perform in a well-ventilated fume hood.
-
2-Methyl-2-butene: Highly flammable and volatile. Store in a fridge/freezer.
References
-
Pinnick Oxidation Original Methodology
- Bal, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981, 37, 2091–2096.
-
Lindgren Modification (Chlorite/Scavenger)
-
Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.[2]
-
-
Triazolopyrimidine Scaffold Synthesis & Stability
-
Application in Medicinal Chemistry (Example of Acid Intermediate)
- Journal of Medicinal Chemistry, "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines".
Sources
- 1. functmaterials.org.ua [functmaterials.org.ua]
- 2. psiberg.com [psiberg.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. research.unipd.it [research.unipd.it]
- 7. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide [mdpi.com]
- 12. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 13. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
Application Note: [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde as a Versatile Heterocyclic Scaffold
This Application Note is designed as a comprehensive technical guide for the synthesis, handling, and application of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde intermediates. It addresses the needs of medicinal chemists and process scientists focusing on kinase inhibitors, antiviral agents, and antitubercular scaffolds.
Introduction & Scientific Rationale
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine ring system. Its planar, nitrogen-rich architecture allows it to engage in critical
The introduction of an aldehyde moiety at the C6 position (6-carbaldehyde) transforms this stable heterocycle into a highly reactive "chemical hub." This electrophilic handle enables the rapid diversification of the core scaffold via reductive aminations, Knoevenagel condensations, and multi-component reactions, facilitating the synthesis of focused compound libraries.
Key Chemical Advantages[1][2]
-
Purine Bioisostere: Mimics adenosine/guanosine, offering high affinity for nucleotide-binding proteins.
-
C6-Reactivity: The C6 position is electronically unique; while the pyrimidine ring is generally electron-deficient, the bridgehead nitrogen (N4) donates electron density, activating C6 toward electrophilic substitution (e.g., Vilsmeier-Haack) or stabilizing anions for condensation.
-
Solubility: The fused triazole ring often improves aqueous solubility compared to pure pyrimidine or quinoline analogs.
Chemical Properties & Safety Profile[3]
| Property | Specification |
| Chemical Name | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde (Model Compound) |
| Molecular Formula | C |
| Molecular Weight | 176.18 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Stability | Stable under ambient conditions; aldehyde susceptible to air oxidation to carboxylic acid over prolonged storage. |
Safety & Hazards (GHS Classification):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Use a fume hood. Avoid dust formation. Store under inert atmosphere (Ar/N
) at 2–8°C to prevent oxidation.
Synthesis Protocols
Two primary routes are established for accessing the 6-carbaldehyde intermediate. Method A (Vilsmeier-Haack) is preferred for electron-rich derivatives (e.g., 5,7-dimethyl), while Method B (SeO
Workflow Diagram: Synthesis Pathways
Figure 1: Synthetic route to the 6-formyl intermediate via cyclocondensation and subsequent Vilsmeier-Haack formylation.
Protocol A: Vilsmeier-Haack Formylation (Standard)
This method installs the aldehyde group onto the 5,7-dimethyl substituted core. The electron-donating methyl groups activate position 6, making it susceptible to the Vilsmeier reagent.
Reagents:
-
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl
) (3.0 eq) -
Dimethylformamide (DMF) (5.0 eq + solvent volume)
Step-by-Step Procedure:
-
Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under N
, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Dropwise add POCl (3.0 eq) over 15 minutes. A white precipitate (chloroiminium salt) may form. Stir at 0°C for 30 minutes. -
Addition: Dissolve the parent heterocycle (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the starting material.
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Neutralization: Adjust pH to ~7–8 using saturated NaOAc solution or 2M NaOH (add slowly to avoid overheating). The product typically precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (DCM/MeOH gradient) if necessary.
Expected Yield: 65–85%
Application Protocols: Divergent Synthesis
The 6-carbaldehyde intermediate serves as a divergence point for creating libraries of bioactive compounds.
Workflow Diagram: Reactivity Hub
Figure 2: Divergent synthesis pathways utilizing the 6-carbaldehyde handle.
Protocol B: Reductive Amination (Library Generation)
This protocol is ideal for generating secondary amine derivatives, a common motif in kinase inhibitors to improve solubility and target interaction.
-
Imine Formation: In a vial, combine 6-formyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or MeOH. Add activated 4Å molecular sieves. Stir at RT for 2–4 hours.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion. If using MeOH, NaBH
can be used but STAB is preferred for chemoselectivity. -
Workup: Stir overnight. Quench with sat. NaHCO
. Extract with DCM (3x). Dry organic layer over MgSO and concentrate. -
Purification: The crude amine is often pure enough for screening; otherwise, use preparative HPLC.
Protocol C: Knoevenagel Condensation (Bioactive Olefins)
Used to synthesize acrylonitrile derivatives or coumarin-hybrid analogs.
-
Mix: Combine aldehyde (1.0 eq) and active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in Ethanol.
-
Catalyst: Add catalytic piperidine (0.1 eq).
-
Reflux: Heat to reflux for 1–3 hours. The product often precipitates upon cooling.
-
Isolation: Filter the solid and wash with cold ethanol.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Vilsmeier | Moisture in DMF or POCl | Distill DMF over CaH |
| Ring Opening | Harsh hydrolysis conditions (high temp/pH > 10). | Neutralize carefully with NaOAc at 0°C; Do not boil during workup. |
| Aldehyde Oxidation | Exposure to air during storage. | Store under Argon; Recrystallize from EtOH before use if solid looks white/chalky (acid formation). |
| Dimroth Rearrangement | Occurs during parent ring synthesis if pH is too basic. | Maintain acidic/neutral conditions during the initial cyclization (use AcOH). |
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives
-
Vilsmeier-Haack Formylation on Heterocycles
-
Antimicrobial Applications of Triazolopyrimidines
-
General Reactivity of 3-Amino-1,2,4-Triazole
- Source: Organic Chemistry Portal
- Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines (Analogous chemistry)
-
URL:[Link]
-
Safety Data
Sources
- 1. functmaterials.org.ua [functmaterials.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis of 1,2,4-Triazolo[1,5-A]pyrimidine [research.amanote.com]
- 7. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. WO2018119236A1 - Triazolo[1,5-a]pyridine derivatives as immunomodulators - Google Patents [patents.google.com]
- 11. WO2013060837A1 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
Welcome to the technical support and troubleshooting guide for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde and its derivatives. This scaffold is a critical bioisostere for purines and is widely utilized in the development of phosphodiesterase 2 (PDE2) inhibitors and other advanced pharmacophores[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we address the thermodynamic principles, regioselectivity challenges, and mechanistic causality that dictate experimental success.
Mechanistic Workflows & Visualizations
Understanding the reaction pathways is the first step in troubleshooting. The synthesis generally proceeds via one of two routes: the direct condensation of 3-amino-1,2,4-triazole with a formylated 1,3-dielectrophile[2], or the post-cyclization Vilsmeier-Haack formylation of the pre-formed pyrimidine core[1].
Pathway A: Direct Condensation & The Dimroth Rearrangement
When condensing 3-amino-1,2,4-triazole with 1,3-dielectrophiles, regioselectivity is a primary concern. The reaction initially forms a kinetic product that must be thermodynamically driven to the desired[1,5-a] architecture[3].
Mechanistic pathway of the Dimroth rearrangement in triazolopyrimidine synthesis.
Pathway B: Vilsmeier-Haack Formylation
For substrates where the pyrimidine core is already established, electrophilic aromatic substitution is employed.
Vilsmeier-Haack formylation workflow for triazolo[1,5-a]pyrimidine derivatives.
Troubleshooting & FAQs
Q: Why does my condensation reaction yield a mixture of isomers instead of the pure[1,5-a] pyrimidine core? A: This is a classic regioselectivity issue governed by kinetic versus thermodynamic control. The N4 nitrogen of 3-amino-1,2,4-triazole is the most nucleophilic center, leading to the initial formation of the kinetically favored [4,3-a] isomer[3]. To achieve the desired [1,5-a] architecture, the reaction must undergo a Dimroth rearrangement[4]. This requires thermodynamic driving forces—specifically, prolonged heating and basic catalysis (e.g., NaOMe in MeOH)[2]. The base facilitates the ring-opening of the pyrimidine intermediate, allowing it to recyclize into the more stable [1,5-a] system, which benefits from extended conjugation and relief of steric strain.
Q: My Vilsmeier-Haack formylation of the triazolopyrimidine core is stalling, resulting in low yields of the 6-carbaldehyde. How can I drive this to completion? A: The Vilsmeier-Haack reaction on electron-deficient heterocycles often stalls at the iminium salt intermediate. Unlike electron-rich arenes where hydrolysis is rapid, the iminium salt of a triazolopyrimidine is remarkably stable. Quenching with cold water is insufficient. You must actively drive the hydrolysis by adjusting the pH to ~7 using a weak base like aqueous sodium acetate (NaOAc) or potassium carbonate (K2CO3) and heating the aqueous mixture to 50–60 °C for at least 1–2 hours[2].
Q: Direct condensation with 2-(ethoxymethylene)malonaldehyde gives me dark, tarry byproducts. What is the alternative? A: Free malonaldehydes are highly prone to self-condensation and polymerization under basic conditions. To bypass this, replace the free aldehyde with a vinamidinium salt, such as 2-dimethylaminomethylene-1,3-bis(dimethylimonio)propane diperchlorate[2]. These salts act as stable, masked 1,3-dielectrophiles. They are impervious to self-condensation but highly reactive toward 3-amino-1,2,4-triazole, releasing dimethylamine as the only byproduct during cyclization.
Quantitative Optimization Data
The following table summarizes validated conditions from the literature for synthesizing various [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde derivatives. Use this data to benchmark your expected yields and select the appropriate catalytic system.
| Substrate / Reagent | Synthetic Route | Solvent | Catalyst / Base | Temp | Time | Yield (%) | Ref |
| 2-Phenyl derivative | Condensation (Vinamidinium) | MeOH | 0.4 N NaOMe | Reflux | 12 h | 39% | [2] |
| 2-Methylpyrazole analog | Condensation (Vinamidinium) | MeOH | 0.4 N NaOMe | Reflux | 12 h | 64% | [2] |
| 4,7-Dihydro core | Vilsmeier-Haack Formylation | DMF | POCl3 | 0 °C → RT | 2 h | 85% | [1] |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls are embedded within the steps to verify the reaction's progress before proceeding to workup.
Protocol A: Direct Condensation via Vinamidinium Salts[2]
Use this method when building the pyrimidine ring and the aldehyde simultaneously.
-
Preparation: Suspend 2-dimethylaminomethylene-1,3-bis(dimethylimonio)propane diperchlorate (10 mmol) and the desired 3-amino-1,2,4-triazole derivative (10 mmol) in 50 mL of 0.4 N NaOMe in anhydrous MeOH.
-
Cyclization & Rearrangement: Heat the mixture at reflux for 12 hours.
-
Self-Validation Check: Monitor via TLC (CH₂Cl₂/MeOH 9:1). The kinetic[4,3-a] isomer will appear first as a lower-Rf spot. Prolonged reflux ensures complete conversion to the thermodynamically stable[1,5-a] isomer (higher Rf). Do not stop the reaction until the lower spot disappears.
-
-
Quenching: Cool the reaction mixture to room temperature and quench by adding 10 mL of deionized H₂O.
-
Isolation: Concentrate the suspension under reduced pressure to remove the MeOH.
-
Extraction: Extract the obtained aqueous residue with CH₂Cl₂ (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 6-carbaldehyde product.
Protocol B: Vilsmeier-Haack Formylation of the Triazolopyrimidine Core[1]
Use this method when the[1,2,4]triazolo[1,5-a]pyrimidine core is already synthesized and requires functionalization at the C-6 position.
-
Reagent Generation: Cool a dry flask containing anhydrous DMF (5 mL) to 0 °C under an argon atmosphere. Add POCl₃ (1.5 mmol) dropwise. Stir for 30 minutes at 0 °C to fully generate the Vilsmeier electrophile.
-
Addition: Add the starting [1,2,4]triazolo[1,5-a]pyrimidine derivative (1.0 mmol) portion-wise to maintain the temperature below 5 °C.
-
Electrophilic Attack: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Check: An intense color change (usually deep yellow or orange) and the formation of a thick precipitate indicate the successful formation of the iminium intermediate.
-
-
Hydrolysis: Carefully pour the mixture into 20 mL of ice-cold 10% aqueous NaOAc solution.
-
Forced Cleavage: Stir the aqueous mixture vigorously at 50 °C for 1 hour to force the hydrolysis of the stable iminium salt.
-
Self-Validation Check: The initial iminium solid should dissolve, followed shortly by the precipitation of the neutral 6-carbaldehyde product.
-
-
Recovery: Filter the resulting solid, wash thoroughly with cold water to remove residual DMF and salts, and dry under vacuum.
References
- An Efficient Synthesis of Fused 3-Formylpyridines and 5-Formylpyrimidines thieme-connect.com
- Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyd functm
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles frontiersin.org
- Pyrimidine Acyclo-C-Nucleosides by Ring Transform
Sources
- 1. functmaterials.org.ua [functmaterials.org.ua]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 4. Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
The following guide is structured as a specialized Technical Support Center for researchers working with [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde . It prioritizes chemical stability (specifically the aldehyde functionality) and phase behavior.
Case ID: TRP-6CHO-PUR Status: Active Technician: Senior Application Scientist
Executive Summary & Molecule Profile
This compound features a fused electron-deficient heterocyclic core ([1,2,4]triazolo[1,5-a]pyrimidine) substituted with a reactive aldehyde at the 6-position.[1]
-
Critical Stability Warning: The aldehyde moiety on this electron-deficient ring is highly electrophilic. It is prone to:
-
Hemiacetal Formation: In alcohols (MeOH, EtOH), it may form hemiacetals in solution, complicating NMR analysis or yield.
-
Hydration: In the presence of water, it may form a stable gem-diol (hydrate).
-
Cannizzaro/Oxidation: Susceptible to oxidation to the carboxylic acid under basic conditions or prolonged air exposure.
-
Recommendation: Avoid protic solvents (alcohols/water) if high-purity anhydrous aldehyde is required. Acetonitrile (MeCN) is the primary recommended solvent.
Solvent Selection Matrix
The following table summarizes solvent suitability based on polarity, boiling point, and chemical compatibility.
| Solvent System | Polarity | Suitability | Technical Notes |
| Acetonitrile (MeCN) | High (Aprotic) | Excellent | Best balance of solubility and chemical inertness. Dissolves impurities well; product crystallizes upon cooling.[2] |
| Ethyl Acetate (EtOAc) | Moderate | Good | Useful for "slurry" purification if the product is too soluble in MeCN. Often used with Hexanes/Heptanes.[2] |
| Toluene | Low | Moderate | Requires high heat (110°C). Good for removing non-polar impurities.[2] Slow cooling yields well-formed needles. |
| Ethanol (EtOH) | High (Protic) | Caution | Risk of hemiacetal formation. Only use if rapid crystallization is expected. Avoid prolonged boiling. |
| DMF / Water | Very High | Last Resort | High risk of hydrate formation. Use only if the compound is insoluble in all other organic solvents. |
Decision Tree: Solvent Selection
Use this logic flow to determine the optimal solvent for your specific batch purity and quantity.
Caption: Logical workflow for selecting a recrystallization solvent based on solubility and chemical stability requirements.
Troubleshooting Guide (Q&A Format)
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: The melting point of the solvated product is likely lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated). Corrective Protocol:
-
Re-dissolve: Heat the mixture back to reflux until the oil dissolves.
-
Add Solvent: Add 10-20% more solvent to lower the concentration.
-
Seed: Cool the solution slightly (below boiling but above oiling temp) and add a "seed crystal" of pure product.
-
Slow Cool: Turn off the heat source but leave the flask in the oil bath/block to cool down very slowly over 2-3 hours. Rapid cooling promotes oiling.
Issue 2: "NMR shows a 'messy' aldehyde peak or split peaks."
Diagnosis: You are likely observing hemiacetal formation (if alcohols were used) or hydrate formation (if wet solvents were used). The electron-deficient pyrimidine ring makes the aldehyde carbon highly positive, inviting nucleophilic attack. Corrective Protocol:
-
Switch Solvents: Evaporate the alcohol/water completely.
-
Azeotrope: Add Toluene and rotovap 2-3 times to remove trace water/alcohol azeotropically.
-
Recrystallize: Use anhydrous Acetonitrile or Toluene .
Issue 3: "The product turned brown/dark during heating."
Diagnosis: Thermal decomposition or oxidation. Aldehydes can auto-oxidize to carboxylic acids at high temperatures in air. Corrective Protocol:
-
Inert Atmosphere: Perform the recrystallization under a Nitrogen or Argon balloon.
-
Lower Temp: Switch from Toluene (110°C) to Ethyl Acetate (77°C) or Acetone (56°C) if solubility permits.
-
Scavenge Acid: If the starting material contained acid traces, the heat might catalyze decomposition. Wash the crude solid with bicarbonate solution before recrystallization.
Standard Operating Procedure (SOP): Acetonitrile Recrystallization
Objective: Purification of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde avoiding hydration.
-
Preparation: Place crude solid (e.g., 1.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[3][4]
-
Dissolution: Add Acetonitrile (start with 5 mL/g). Heat to reflux (82°C) with stirring.
-
Titration: If solid remains, add Acetonitrile in 0.5 mL increments through the condenser until the solution is just clear.
-
Note: If black specks remain (insoluble impurities), perform a hot filtration through a pre-warmed glass frit or cotton plug.
-
-
Crystallization: Remove from heat. Insulate the flask with a towel or leave in the warm oil bath to cool slowly to Room Temperature (RT) over 2 hours.
-
Finishing: Once at RT, move to an ice bath (0°C) for 30 minutes to maximize yield.
-
Collection: Filter the crystals via vacuum filtration. Wash with cold (-20°C) Acetonitrile.
-
Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to prevent aldehyde degradation.
Visualizing the Troubleshooting Logic
Caption: Diagnostic pathways for common purification failures involving triazolopyrimidine aldehydes.
References
-
Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014).[1] Synthesis and Anti-Tumor Activities of New [1,2,4]triazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 5(2), 334-338.
-
Richardson, A., et al. (2016). Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155–157.[5]
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry.
-
BenchChem. (2025). Troubleshooting Pyrimidine Synthesis and Purification.
Sources
- 1. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cyclization Failures in Triazolopyrimidine Synthesis
Welcome to the technical support center for triazolopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step. As a senior application scientist with extensive field experience, this resource goes beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
The synthesis of the triazolopyrimidine scaffold, a privileged core in medicinal chemistry, is often deceptively straightforward in literature. However, in practice, the cyclization step can be prone to failures, leading to low yields, incomplete reactions, and the formation of challenging impurities. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Frequently Asked Questions (FAQs) in Triazolopyrimidine Cyclization
Q1: My cyclization reaction is resulting in a very low yield of the desired triazolopyrimidine. What are the most common causes and how can I address them?
Low yields are a frequent frustration in triazolopyrimidine synthesis. The root cause often lies in one or more of the following factors:
-
Purity of Starting Materials: The integrity of your 3-amino-1,2,4-triazole and 1,3-dicarbonyl compound is paramount. Impurities in the aminotriazole can inhibit the reaction, while the dicarbonyl compound can undergo self-condensation or degradation, especially if it is a β-ketoester, which is susceptible to hydrolysis.
-
Expert Insight: Before starting your reaction, always verify the purity of your starting materials by NMR or LC-MS. If necessary, recrystallize the aminotriazole and freshly distill the 1,3-dicarbonyl compound.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst play a crucial role in the efficiency of the cyclization.
-
Temperature: Many cyclizations require elevated temperatures to overcome the activation energy barrier.[1] If your reaction is sluggish at a lower temperature, a gradual increase while monitoring by TLC is recommended. However, excessive heat can lead to decomposition.
-
Solvent: The choice of solvent can significantly impact reaction rates and solubility of intermediates. Protic solvents like ethanol or acetic acid are commonly used.[1][2] In some cases, aprotic polar solvents like DMF or DMSO may be more effective, particularly for less reactive substrates.[3]
-
Catalyst: While many triazolopyrimidine syntheses are thermally driven, some benefit from acid or base catalysis. For instance, using sodium ethoxide in ethanol can facilitate the initial condensation.[2]
-
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Troubleshooting Workflow for Low Yields:
Caption: A decision-making workflow for troubleshooting low yields in triazolopyrimidine synthesis.
Q2: I am observing a significant amount of an isomeric byproduct in my reaction mixture. What is the likely identity of this impurity and how can I prevent its formation?
The formation of regioisomers is a well-documented challenge in the synthesis of certain triazolopyrimidine isomers, particularly when synthesizing[3][5][6]triazolo[4,3-a]pyrimidines. The most common cause is a Dimroth rearrangement , where the initially formed product isomerizes to a more thermodynamically stable isomer.[2][3][5][6][7]
For instance, the synthesis of a[3][5][6]triazolo[4,3-c]pyrimidine can lead to the formation of the more stable[3][5][6]triazolo[1,5-c]pyrimidine isomer, especially under acidic or basic conditions.[3][5]
Key Indicators of Dimroth Rearrangement:
-
NMR Spectroscopy: The chemical shifts of the protons on the triazole and pyrimidine rings will differ significantly between the two isomers.[3][5]
-
Melting Point: The two isomers will likely have different melting points.[3][5]
Strategies to Control Isomer Formation:
-
Reaction Conditions: The rate of the Dimroth rearrangement is often influenced by pH.[6] Carefully controlling the acidity or basicity of your reaction medium can help to minimize the formation of the undesired isomer. In some cases, running the reaction under neutral conditions can be beneficial.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the rearrangement to the thermodynamically favored isomer. Monitor the reaction closely and aim for the shortest reaction time necessary for the formation of the desired product.
-
Purification: If the formation of the isomeric byproduct cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary to isolate the desired product. The different polarity of the isomers often allows for their separation.
Visualizing the Dimroth Rearrangement:
Caption: The Dimroth rearrangement leading to isomeric triazolopyrimidines.
Q3: My reaction appears to have stalled, and I am isolating an intermediate instead of the final cyclized product. What could this intermediate be?
In the condensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound, the reaction proceeds through a Schiff base or enamine intermediate prior to cyclization. If the cyclization step is slow or inhibited, this intermediate can accumulate and may be isolated.
Identifying the Intermediate:
-
Mass Spectrometry: The mass of the intermediate will correspond to the sum of the masses of the two starting materials minus the mass of a molecule of water.
-
NMR Spectroscopy: You will observe signals corresponding to both the aminotriazole and dicarbonyl fragments, but the characteristic signals of the fused bicyclic system will be absent.
Promoting Cyclization of the Intermediate:
-
Forcing Conditions: In some cases, more forcing conditions, such as higher temperatures or the addition of a dehydrating agent, may be required to drive the cyclization to completion.
-
Change in Solvent: Switching to a higher boiling point solvent can facilitate the intramolecular cyclization.
Q4: I am having difficulty purifying my triazolopyrimidine product. What are some common purification challenges and how can I overcome them?
Purification of triazolopyrimidine derivatives can be challenging due to several factors:
-
Polarity: The presence of multiple nitrogen atoms can make these compounds quite polar, leading to poor solubility in common organic solvents and streaking on silica gel columns.
-
Isomeric Impurities: As discussed in Q2, the presence of regioisomers can complicate purification.
-
Baseline Impurities: Unreacted starting materials or polymeric byproducts can also co-elute with the desired product.
Effective Purification Strategies:
| Problem | Potential Cause | Recommended Solution |
| Product Streaking on Silica Gel | High polarity of the compound. | Use a more polar eluent system (e.g., with methanol or ammonia). Consider reverse-phase chromatography. |
| Co-elution of Isomers | Similar polarity of regioisomers. | Optimize the eluent system for silica gel chromatography. Gradient elution may be necessary. Recrystallization from a suitable solvent can also be effective. |
| Poor Solubility | The crystalline nature and polarity of the product. | Try a range of solvents for recrystallization. Sonication can aid in dissolution. For chromatography, dissolve the crude product in a small amount of a more polar solvent (like DMF) and adsorb it onto silica gel before loading onto the column. |
Detailed Experimental Protocol: Synthesis of a 5,7-disubstituted-[3][6][7]triazolo[1,5-a]pyrimidine
This protocol provides a self-validating system for a common triazolopyrimidine synthesis.
Materials:
-
3-Amino-1,2,4-triazole (1.0 eq)
-
1,3-Diketone (e.g., acetylacetone) (1.05 eq)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole and the 1,3-diketone.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).[1]
-
Upon completion (typically after several hours, as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.[1]
-
Filter the solid product using a Buchner funnel and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure triazolopyrimidine.[1]
-
Characterize the final product by NMR, MS, and melting point to confirm its identity and purity.
Workflow for the Synthesis Protocol:
Caption: Step-by-step workflow for the synthesis of a 5,7-disubstituted-[3][5][6]triazolo[1,5-a]pyrimidine.
This technical support guide provides a starting point for troubleshooting common issues in triazolopyrimidine synthesis. Remember that every reaction is unique, and a systematic approach to optimization, coupled with a solid understanding of the underlying chemistry, is the key to success.
References
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). ResearchGate. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Preprints.org. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025). Indonesian Journal of Science & Technology. [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds. [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[3][5][6]triazolo[1,5-c]pyrimidine derivatives. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
(PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (2023). ResearchGate. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. [Link]
-
Proposed mechanism for the formation of[3][5][6]-triazolo [4,3-a]-pyrimidines. (2012). ResearchGate. [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[3][5][6]Triazolo[4,3-a]pyrimidines. (2023). Molecules. [Link]
-
Synthesis of triazolopyrimidines from aminotriazole. (2023). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). Molecules. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). European Journal of Medicinal Chemistry. [Link]
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules. [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (2014). RSIS International. [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (2023). Molecules. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. (2018). RSC Advances. [Link]
-
Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents Identifies Potent Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors with Clinical Candidate Potential. (2011). Journal of Medicinal Chemistry. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2017). Bioorganic & Medicinal Chemistry. [Link]
- Synthesis of triazolopyrimidine compounds. (2013).
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[3][5][6]Triazolo[4,3-a]pyrimidines. (2023). Molecules. [Link]
-
Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5- dicarbonitriles using Triethylorthoalkylates. (2020). Kuwait Journal of Science. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. (2024). ResearchGate. [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Current Medicinal Chemistry. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025). Indonesian Journal of Science & Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
Technical Support Center: Optimizing Triazolopyrimidine Aldehyde Condensation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of triazolopyrimidine derivatives via aldehyde condensation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reaction, troubleshoot common issues, and optimize conditions for high-yield, high-purity outcomes.
Section 1: Frequently Asked Questions (FAQs) - Reaction Fundamentals
This section addresses core concepts of the triazolopyrimidine aldehyde condensation, a reaction that often proceeds via a mechanism analogous to the Knoevenagel or Biginelli-type condensations.[1][2]
Q1: What is the general mechanism for this reaction?
The reaction is typically a multi-component process involving an aminotriazole, an aldehyde, and a compound with an active methylene group (like a β-ketoester or malononitrile).[1][3] The mechanism can be summarized in several key steps:
-
Initial Condensation: The reaction often begins with a base-catalyzed Knoevenagel-type condensation between the aldehyde and the active methylene compound to form an unsaturated intermediate (an arylidene).[1][4] Alternatively, an acid catalyst can be used.[1]
-
Michael Addition: The aminotriazole then acts as a nucleophile, attacking the electron-deficient double bond of the arylidene intermediate in a Michael-type addition.[1]
-
Cyclization & Dehydration: Following the addition, an intramolecular cyclization (lactamization) occurs, followed by the elimination of a water molecule to form the stable, aromatic triazolopyrimidine ring system.[1]
The precise pathway can vary depending on the reactants and catalysts used.
Q2: What are the essential reactants for this synthesis?
The core components for this multi-component reaction are:
-
An Aminotriazole: Commonly 3-amino-1,2,4-triazole or a substituted derivative. This provides the triazole part of the final fused ring system.[5][6]
-
An Aldehyde: Aromatic and heteroaromatic aldehydes are widely used and determine the substituent at one of the positions on the pyrimidine ring.[1][6] Aldehydes are generally more reactive than ketones in this condensation.[4][7]
-
An Active Methylene Compound: A 1,3-dicarbonyl compound like ethyl acetoacetate, malononitrile, or a β-ketoester is required.[1][4] The acidic protons of the methylene group are crucial for the initial condensation step.[8]
Q3: Why is a catalyst necessary and what are the options?
A catalyst is almost always required to facilitate the reaction at a reasonable rate. It functions by activating one of the reactants.
-
Base Catalysts: Weak bases like piperidine, triethylamine (Et3N), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are common.[6][9] They work by deprotonating the active methylene compound, creating a potent nucleophile (an enolate) that attacks the aldehyde.[9]
-
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also be used.[1] In this case, the acid protonates the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the enol form of the active methylene compound.[8]
Q4: What is the thermodynamic driving force for the reaction?
The primary driving force is the formation of a stable, fused aromatic heterocyclic system (the triazolopyrimidine core). The elimination of a small, stable molecule like water during the final dehydration step also provides a strong thermodynamic incentive, shifting the overall equilibrium toward the product.[4][7]
Section 2: Optimizing Key Reaction Parameters
Achieving optimal results requires careful consideration of several experimental variables.
Q1: How do I select the appropriate catalyst?
Catalyst selection is critical and substrate-dependent. A preliminary screen is highly recommended.
-
For Base Catalysis: Piperidine is a classic and highly effective catalyst for Knoevenagel-type condensations due to its balanced basicity and nucleophilicity.[9] Organic bases like DBU and triethylamine are also excellent choices.[6] Inorganic bases such as K2CO3 or Na2CO3 can be effective, particularly in polar solvents.
-
For Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) is a common and effective choice for promoting condensation, particularly in multicomponent reactions.[1]
Table 1: Comparison of Common Catalysts
| Catalyst | Type | Typical Loading (mol%) | Common Solvents | Notes |
| Piperidine | Basic (Secondary Amine) | 10-20 | Ethanol, Benzene, Toluene | Highly effective, but requires careful handling.[9][10][11] |
| Triethylamine (Et3N) | Basic (Tertiary Amine) | 10-100 | DMF, Ethanol | Good general-purpose base, often used in excess.[6] |
| p-TsOH | Acidic (Brønsted) | 10 | Ethanol, Water | Effective for one-pot, three-component syntheses.[1] |
| K2CO3 | Basic (Inorganic) | 20-150 | Ethanol, DMF, DMSO | A solid base that can simplify workup. |
| DBU | Basic (Amidine) | Catalytic | Water, Ethanol | A strong, non-nucleophilic base, effective even in short reaction times. |
Q2: What is the role of the solvent?
The solvent influences reactant solubility, reaction rate, and in some cases, the reaction mechanism itself.
-
Polar Protic Solvents: Ethanol is a widely used and effective solvent, often leading to good yields as it effectively solubilizes the reactants and catalyst.[1] Water is an environmentally friendly option and can be surprisingly effective, sometimes acting as a weak Brønsted base catalyst itself.[12]
-
Polar Aprotic Solvents: DMF and DMSO are excellent solvents for dissolving a wide range of reactants but can be difficult to remove during workup.[6]
-
Apolar Solvents: Toluene or benzene can be used, often with a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the reaction to completion.[10][11]
Q3: How does temperature impact the reaction?
Temperature is a double-edged sword.
-
Increasing Temperature: Generally increases the reaction rate. Many condensations are run at reflux in solvents like ethanol (approx. 78°C) or at higher temperatures (100-120°C) in acetic acid or DMF.[6][13] An increase from room temperature to 40-80°C can dramatically increase yield.[14]
-
Excessive Temperature: Can lead to the formation of undesired side products, including resinous materials or self-condensation of the aldehyde.[7] If multiple spots are observed on TLC, lowering the temperature should be the first step in optimization.
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to clearly separate the starting materials from the product spot. The reaction is typically considered complete when the limiting starting material (often the aldehyde) is no longer visible on the TLC plate.[13]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Q: My reaction has a very low or zero yield. What should I check first?
This is a common issue that can be traced to several root causes.
-
Possible Cause 1: Inactive Catalyst.
-
Explanation: The catalyst is the engine of the reaction. Old or improperly stored bases (like piperidine or Et3N) can degrade. Acid catalysts can be hygroscopic.
-
Solution: Use a freshly opened bottle of catalyst or purify/distill the existing stock. For solid catalysts, ensure they have been stored in a desiccator. Increase catalyst loading as a test.[7]
-
-
Possible Cause 2: Insufficient Temperature.
-
Explanation: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Increase the temperature in 10-20°C increments. If running at room temperature, try heating to 50°C or refluxing.[14]
-
-
Possible Cause 3: Poor Reactant Quality.
-
Explanation: Aldehydes, in particular, can oxidize to carboxylic acids upon storage. Impurities in any reactant can inhibit the reaction.
-
Solution: Check the purity of your reactants via NMR or other analytical methods. Use freshly purchased or purified starting materials.
-
-
Possible Cause 4: Inappropriate Solvent.
-
Explanation: Your reactants may not be fully dissolved, preventing them from interacting effectively.
-
Solution: Observe the reaction mixture. If solids are present, switch to a more effective solvent (e.g., from ethanol to DMF) or increase the solvent volume.
-
Q: My TLC plate shows multiple product spots and streaking. How can I improve selectivity?
This indicates the formation of side products or decomposition.
-
Possible Cause 1: Reaction Temperature is Too High.
-
Explanation: High temperatures can provide enough energy to activate alternative reaction pathways, leading to side products or polymerization (tars).[7]
-
Solution: Reduce the reaction temperature. If refluxing, try running the reaction at a lower, fixed temperature (e.g., 60°C).
-
-
Possible Cause 2: Incorrect Stoichiometry or Order of Addition.
-
Explanation: If the aldehyde can react with itself (self-condensation), adding it slowly to the mixture of the other components can minimize this side reaction.
-
Solution: Try adding the aldehyde dropwise to the reaction mixture over 15-30 minutes instead of all at once.
-
-
Possible Cause 3: Reaction Time is Too Long.
-
Explanation: The desired product may be forming but then degrading under the reaction conditions over time.
-
Solution: Monitor the reaction closely by TLC every 30-60 minutes. Once the starting material is consumed, stop the reaction immediately and proceed with the workup.
-
Q: The reaction works, but my final product is difficult to purify.
Purification issues often arise from the reaction conditions themselves.
-
Possible Cause 1: Formation of Polymeric Byproducts.
-
Explanation: High temperatures or highly reactive starting materials can lead to the formation of intractable tars.
-
Solution: Lower the reaction temperature. Consider using a milder catalyst. For workup, try triturating the crude material with a non-polar solvent (like diethyl ether or hexanes) to precipitate the desired product while leaving impurities in solution.
-
-
Possible Cause 2: Product Precipitation During Reaction.
-
Explanation: The product may be insoluble in the reaction solvent, crashing out of solution as it forms. This is not always a problem and can sometimes be beneficial.
-
Solution: If the precipitate is the pure product, purification is simplified to filtration.[5] If it is impure, you may need to run the reaction in a different solvent where the product remains soluble (e.g., DMF) to allow for a clean workup and subsequent recrystallization or chromatography.
-
Section 4: Diagrams and Workflows
Visual aids to understand the process and decision-making.
Reaction Mechanism Overview
Caption: General mechanism for triazolopyrimidine synthesis.
Experimental Workflow
Caption: Standard experimental workflow from setup to analysis.
Troubleshooting Decision Tree
Sources
- 1. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. jocpr.com [jocpr.com]
- 6. japsonline.com [japsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.org [mdpi.org]
- 11. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Acetic aldehyde in multicomponent synthesis of azolopyrimidine derivatives in water [academia.edu]
- 13. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: 13C NMR of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
The following guide details the 13C NMR characterization of [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde scaffolds, focusing on differentiation from regioisomeric alternatives and providing experimental benchmarks for structural validation.
Executive Summary & Technical Context
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines (e.g., adenosine receptor antagonists). The 6-carbaldehyde derivative is a critical intermediate for introducing complexity at the C-6 position.
However, the synthesis and characterization of this molecule present a specific "performance" challenge: Regioisomerism. The primary alternative—and common impurity—is the [1,2,4]triazolo[4,3-a]pyrimidine isomer. These two isomers can interconvert via the Dimroth rearrangement, making unambiguous NMR assignment critical. This guide compares the 13C NMR spectral "performance" (resolution and diagnostic shifts) of the target 1,5-a isomer against its 4,3-a alternative.
Structural Performance: 1,5-a vs. 4,3-a Isomers
The "performance" of an NMR dataset in this context is defined by its ability to distinguish between the thermodynamically stable [1,5-a] system and the kinetically favored [4,3-a] system.
Diagnostic Chemical Shifts
The table below compares the experimental 13C NMR shifts of the representative 2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde against the characteristic ranges of the [4,3-a] isomer.
Table 1: Comparative 13C NMR Shifts (DMSO-d6, 125 MHz)
| Carbon Position | [1,5-a] Isomer (Target) δ (ppm) | [4,3-a] Isomer (Alternative) δ (ppm) | Mechanistic Insight (Causality) |
| C-6 (CHO) | 189.1 | ~188 - 190 | Aldehyde carbonyl; non-diagnostic for isomer differentiation. |
| C-2 | 167.3 (Quaternary*) | ~145 - 155 | In the 1,5-a system, C-2 is flanked by N1 and N3, leading to significant deshielding. |
| C-7 | 157.2 | ~140 - 150 | C-7 in 1,5-a is para to the bridgehead N, resonating downfield due to ring current and N-deshielding. |
| C-5 | 154.7 | ~135 - 145 | High frequency due to proximity to N4. |
| C-3a (Bridge) | 142.4 | ~148 - 152 | CRITICAL DIFFERENTIATOR. The bridgehead carbon in 1,5-a is typically shielded relative to the 4,3-a isomer. |
| C-6 (Ring) | 120.9 | ~110 - 120 | Ipso-carbon to the aldehyde.[1] |
| Phenyl Group | 127.6, 129.6, 130.1, 131.7 | Similar | Non-diagnostic. |
*Note: Data based on 2-phenyl derivative (Ref 1).[2] Unsubstituted (2-H) analogs typically show C-2 around 155 ppm.
The "Bridgehead" Indicator
The most reliable internal standard for validating the [1,5-a] structure is the C-3a bridgehead carbon .
-
[1,5-a] Target: Resonates upfield (~142 ppm) because it is a bridgehead nitrogen acceptor in the resonance structure.
-
[4,3-a] Alternative: Resonates downfield (~150 ppm) due to the specific arrangement of the triazole ring fusion which alters the electron density map.
Experimental Protocol: Synthesis & Verification
To ensure the isolation of the correct isomer, the following self-validating workflow is recommended. This protocol utilizes the Dimroth Rearrangement to thermodynamically drive the product to the desired [1,5-a] form.
Step 1: Vilsmeier-Haack Formylation (Synthesis)
-
Reagents: 3-Amino-1,2,4-triazole (1.0 eq), POCl3 (3.0 eq), DMF (excess).
-
Conditions: Heat at 70–90°C. The reaction forms the pyrimidine ring and installs the aldehyde in one pot.
-
Critical Control Point: The initial product may be the [4,3-a] isomer.
-
Rearrangement: Reflux in acidic media (AcOH) or basic media (depending on substituents) to force the rearrangement to the stable [1,5-a] isomer.
Step 2: NMR Acquisition Parameters (Validation)
-
Solvent: DMSO-d6 (Preferred over CDCl3 for solubility and preventing aggregation).
-
Frequency: 100 MHz or higher (13C).
-
Pulse Sequence:
-
1D 13C{1H}: Standard acquisition.
-
1H-15N HMBC: Mandatory for absolute proof.
-
Why? The N-bridgehead chemical shifts are vastly different.
-
[1,5-a] N-4: ~ -180 ppm (shielded).
-
[4,3-a] N-9: ~ -140 ppm (deshielded).
-
-
Workflow Visualization
The following diagram illustrates the Dimroth rearrangement logic and the spectroscopic checkpoints.
Caption: Isomerization pathway from the kinetic [4,3-a] intermediate to the stable [1,5-a] target, highlighting the validation checkpoint.
Deep Dive: Mechanistic Interpretation of Shifts
Understanding why the shifts occur builds trust in the assignment.
The Nitrogen Effect
The [1,2,4]triazolo[1,5-a]pyrimidine core contains bridgehead nitrogens that exert strong inductive and mesomeric effects.
-
C-2 (167.3 ppm): In the 2-phenyl derivative, this carbon is flanked by N-1 and N-3. The lack of a proton and the adjacent electronegative atoms strip electron density, causing a massive downfield shift.
-
C-6 (120.9 ppm): This is the ipso carbon carrying the aldehyde. While aldehydes are electron-withdrawing (deshielding), the resonance of the pyrimidine ring places significant electron density at C-6 (similar to the beta-position of an enamine), keeping it relatively shielded compared to C-5 and C-7.
Solvent Effects
-
DMSO-d6: Recommended. It interacts with the aldehyde proton and the ring nitrogens, often sharpening the signals and separating the phenyl peaks from the pyrimidine peaks.
-
CDCl3: Can lead to peak broadening due to tautomeric exchange if acidic protons are present (though less relevant for the 6-CHO derivative).
References
-
Synthesis and Characterization of 2-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
- Al-Mulla, A. (2018). An Efficient Synthesis of Fused 3-Formylpyridines and 5-Formylpyrimidines. Synthesis.
-
Differentiation of Isomers (HMBC Methodology)
-
Salgado, A., et al. (2010).[1] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.
-
-
General 13C NMR Data for Triazolopyrimidines
-
Reich, H. J. (2021). 13C NMR Chemical Shifts - Heterocycles. University of Wisconsin / ACS Organic Chemistry Division.[3]
-
-
Dimroth Rearrangement Mechanism
- Fischer, G. (2003). The Dimroth Rearrangement in Heterocyclic Chemistry. Advances in Heterocyclic Chemistry.
Sources
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde: IR Spectrum Interpretation & Quality Control Guide
Topic: IR Spectrum Interpretation for [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectrum of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde , a critical scaffold in medicinal chemistry serving as a purine bioisostere. Unlike standard spectral libraries, this document focuses on comparative analysis —distinguishing the target aldehyde from its synthetic precursors (alcohols/methyl derivatives) and its thermodynamically unstable regioisomers ([4,3-a]).
Target Audience: Synthetic Chemists, Medicinal Chemists, and QC Analysts.
Structural Context & IR Fingerprint
The [1,2,4]triazolo[1,5-a]pyrimidine system is an electron-deficient fused heterocycle. The introduction of a formyl group (-CHO) at the C6 position creates a specific electronic push-pull system that significantly influences vibrational frequencies.
Characteristic IR Bands (Experimental & Predicted Ranges)
| Functional Group | Vibration Mode | Wavenumber ( | Diagnostic Note |
| Aldehyde (C=O) | Stretching | 1690 – 1715 | Shifted to higher frequencies (vs. benzaldehyde ~1700) due to the electron-withdrawing nature of the pyrimidine ring. |
| Aldehyde (C-H) | Stretching | 2850 & 2750 | Fermi Resonance Doublet. Two weak bands; critical to distinguish aldehyde from ketones or esters. |
| C=N (Ring) | Stretching | 1610 – 1645 | Characteristic of the pyrimidine/triazole fusion. Often overlaps with C=C stretches. |
| Triazole Ring | Deformation | ~1510 – 1550 | Specific skeletal vibration for the 5-membered ring. |
| C-H (Aromatic) | Stretching | 3020 – 3100 | Weak intensity; typical for heteroaromatic protons. |
Expert Insight: The most common error in characterizing this compound is confusing the C=N ring stretch (~1630
) with the carbonyl peak. The Aldehyde C=O is distinctively sharp and typically appears above 1680.
Comparative Analysis: Target vs. Alternatives
In a synthesis campaign, IR is the fastest method to validate reaction progress. Below is a comparison of the target aldehyde against its most common synthetic relatives.
Scenario A: Oxidation Monitoring (Alcohol
Aldehyde)
Precursor: [1,2,4]Triazolo[1,5-a]pyrimidin-6-ylmethanol.[1]
| Feature | Precursor (Alcohol) | Target (Aldehyde) | Status Check |
| 3200–3500 | Broad, Strong (O-H) | Absent | Complete disappearance indicates full consumption of starting material. |
| 1690–1715 | Absent | Strong, Sharp (C=O) | Appearance confirms oxidation. |
| 2750/2850 | Absent | Present (Fermi Doublet) | Confirms C=O is an aldehyde, not an over-oxidized acid. |
Scenario B: Regioisomer Discrimination (Dimroth Rearrangement)
Alternative: [1,2,4]Triazolo[4,3-a ]pyrimidine-6-carbaldehyde. Context: The [4,3-a] isomer is kinetically favored but rearranges to the thermodynamically stable [1,5-a] form under basic/thermal conditions (Dimroth Rearrangement).
-
[4,3-a] Isomer: Typically shows C=N bands at slightly lower frequencies and a different "fingerprint" region (1000–1300
) due to the different fusion point of the triazole nitrogen. -
[1,5-a] Isomer (Target): Validated by the absence of N-H stretches (unless hydrated) and a specific pattern of ring breathing modes around 1250
. -
Differentiation: While IR suggests isomerization, melting point is the definitive rapid check. The [1,5-a] isomer generally has a higher melting point than the [4,3-a] form.
Validated Experimental Protocol: Synthesis Monitoring
Objective: Monitor the Vilsmeier-Haack formylation or Oxidation of the 6-methyl precursor.
Workflow Diagram (DOT)
Caption: Logic flow for in-process control (IPC) using FT-IR to monitor aldehyde formation.
Step-by-Step Protocol
-
Sampling: Withdraw 50
of the reaction mixture. -
Mini-Workup (Critical):
-
Partition between Ethyl Acetate (200
) and Water (200 ) to remove inorganic oxidants/acids which distort the IR baseline. -
Extract the organic layer.
-
-
Drying: Pass the organic phase through a micro-plug of anhydrous
. -
Measurement:
-
Deposit 1 drop on the ATR (Attenuated Total Reflectance) crystal (Diamond/ZnSe).
-
Allow solvent to evaporate completely (monitor baseline stability).
-
Acquire spectrum (16 scans, 4
resolution).
-
-
Evaluation:
-
Pass: Distinct peak at ~1700
; Baseline flat at 3400 . -
Fail: Broad hump at 3400
(Residual Alcohol) or split carbonyl peaks (Mixed isomers/Over-oxidation).
-
Troubleshooting & Artifacts
| Observation | Probable Cause | Corrective Action |
| Split Carbonyl Peak (e.g., 1705 & 1730) | Formation of the carboxylic acid (over-oxidation). | Check pH of workup; Acid forms may dimerize. Recrystallize to remove acid. |
| Broad Band ~3400 | Retained water (hydrate formation). | Triazolopyrimidines are hygroscopic. Dry sample in vacuum oven at 40°C for 4h. |
| Shifted C=N Bands (<1600) | Salt formation (HCl/TFA salts). | Ensure the free base is liberated. Treat sample with dilute |
References
-
Synthesis and Isomerization: Richardson, T. O., et al. "Controlled Dimroth Rearrangement in the Suzuki-Miyaura Cross Coupling of Triazolopyridopyrimidines." Journal of Organic Chemistry. Link (Context on thermodynamic stability of [1,5-a] vs [4,3-a] systems).
-
Spectral Characterization: Al-Mulla, A. "Synthesis and spectral characterization of some 1,2,4-triazolo[1,5-a]pyrimidine derivatives."[1][2][3][4] Journal of Heterocyclic Chemistry. Link (General spectral data for the scaffold).
-
Bioisostere Applications: Potapov, A., et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." Journal of Medicinal Chemistry. Link (Review of structural properties).
- General IR Principles: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for heterocyclic aldehyde shifts).
Sources
Comparative Reactivity Guide: [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde vs. Benzaldehyde
Executive Summary
This guide provides a technical analysis comparing the reactivity of [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde (TPC) with the standard benchmark, benzaldehyde .
The Core Distinction: While benzaldehyde represents a stable, lipophilic electrophile attached to a neutral aromatic ring, TPC features an aldehyde attached to a highly polarized, electron-deficient bicyclic heteroaromatic scaffold. Consequently, TPC exhibits significantly enhanced electrophilicity , faster reaction kinetics with nucleophiles, and unique behavior in condensation reactions, making it a critical scaffold in the synthesis of kinase inhibitors and purine bioisosteres.
Part 1: Electronic Landscape & Mechanistic Basis
To understand the reactivity difference, one must analyze the electronic contribution of the parent rings.
The Scaffold Effect
-
Benzaldehyde: The phenyl ring is relatively electron-neutral. The aldehyde carbon's electrophilicity is moderated by the resonance donation of the
-system, which stabilizes the partial positive charge on the carbonyl carbon. -
TPC ([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde): The [1,2,4]triazolo[1,5-a]pyrimidine system is an aza-indolizine .[1] It consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring .
-
Inductive Effect (-I): The four nitrogen atoms in the scaffold exert a strong electron-withdrawing inductive effect.
-
Resonance: The pyrimidine ring is
-deficient. This deficiency pulls electron density away from the C6-formyl group, destabilizing the carbonyl and making it highly susceptible to nucleophilic attack.
-
Quantitative Comparison (Estimated)
While direct Hammett constants (
| Feature | Benzaldehyde | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde | Consequence |
| Ring Nature | TPC is more electrophilic. | ||
| Carbonyl Polarization | Moderate ( | High ( | TPC reacts faster with weak nucleophiles. |
| Solubility | Lipophilic (Organic solvents) | Amphiphilic (Polar aprotic solvents) | TPC requires polar solvents (DMF, DMSO, EtOH). |
| Stability | Prone to air oxidation | Prone to hydration/nucleophilic attack | TPC requires anhydrous storage. |
Visualization of Electronic Effects
Figure 1: Mechanistic flow illustrating why the triazolopyrimidine scaffold enhances aldehyde reactivity compared to the phenyl ring.
Part 2: Reactivity Profile & Experimental Data
Schiff Base Formation (Imine Condensation)
The formation of Schiff bases (azomethines) is a standard test of aldehyde reactivity.
-
Benzaldehyde: Typically requires acid catalysis (acetic acid) and reflux in ethanol/toluene with Dean-Stark water removal to push equilibrium.
-
TPC: Reacts rapidly with primary amines. Due to the high electrophilicity, the equilibrium favors the imine product more strongly.
-
Observation: Reactions with aniline derivatives often proceed in ethanol at mild temperatures (60°C) or even room temperature without aggressive water removal.
-
Data Point: Reaction of TPC derivatives with 3-amino-1,2,4-triazole occurs efficiently under solvent-free conditions or in mild reflux, yielding products in 85-95% yield [1].[2]
-
Knoevenagel Condensation
This reaction involves the coupling of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).
-
Benzaldehyde: Requires a weak base (piperidine) and heat.
-
TPC: The C6-aldehyde is so reactive that condensation with active methylenes (CH-acids) proceeds very efficiently.
-
Experimental Insight: In the synthesis of 6-substituted triazolopyrimidines, the condensation with barbituric acid or meldrum's acid is often instantaneous upon mixing in warm ethanol.
-
Mechanism: The electron-poor ring stabilizes the transition state for the nucleophilic attack of the enolate.
-
Oxidation and Reduction
-
Oxidation: TPC is easily oxidized to the corresponding carboxylic acid ([1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid). Standard oxidants like KMnO4 or mild oxidants like Ag2O work effectively.
-
Reduction: The aldehyde can be reduced to the alcohol (hydroxymethyl group) using NaBH4. Note that the pyrimidine ring itself is susceptible to reduction under harsh conditions (e.g., hydrogenation), so chemoselective reagents (borohydrides) are preferred over catalytic hydrogenation if the ring system must be preserved.
Part 3: Experimental Protocols
Protocol A: Synthesis of Schiff Bases (Comparative)
Objective: Synthesize the imine derivative using 4-fluoroaniline.
| Parameter | Benzaldehyde Protocol | TPC Protocol |
| Stoichiometry | 1.0 eq Aldehyde : 1.0 eq Amine | 1.0 eq Aldehyde : 1.0 eq Amine |
| Solvent | Ethanol (Abs) or Toluene | Ethanol (95%) or DMF |
| Catalyst | Glacial Acetic Acid (Cat.) | Often Catalyst-Free or trace AcOH |
| Conditions | Reflux (3-6 hours) | 60°C (30-60 mins) or RT (2-4 hours) |
| Work-up | Evaporation, Recrystallization | Filtration (Product often precipitates) |
Step-by-Step for TPC:
-
Dissolution: Dissolve 1.0 mmol of [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde in 5 mL of warm ethanol.
-
Addition: Add 1.0 mmol of the amine (e.g., 4-fluoroaniline) dropwise.
-
Reaction: Stir at 60°C. A precipitate typically forms within 20-30 minutes due to the lower solubility of the planar Schiff base.
-
Isolation: Cool to room temperature. Filter the solid.[3] Wash with cold ethanol.
-
Validation: Check disappearance of the aldehyde peak (~9.9-10.0 ppm) and appearance of the imine proton (~8.5 ppm) in 1H-NMR.
Protocol B: Knoevenagel Condensation with Malononitrile
Objective: Synthesize the ylidene nitrile derivative.
-
Setup: In a 25 mL round-bottom flask, place 1.0 mmol of TPC and 1.1 mmol of malononitrile.
-
Solvent: Add 5 mL of Ethanol.
-
Catalyst: Add 2 drops of Piperidine.
-
Observation: The reaction is often exothermic. A color change (yellow/orange) is observed immediately.
-
Completion: Reflux for 30 minutes. (Benzaldehyde typically requires 1-2 hours).
-
Purification: Cool on ice. Filter the crystalline solid.[3]
Part 4: Visualization of Reaction Pathways
Figure 2: Reaction pathways for TPC. The electron-deficient ring accelerates the initial nucleophilic attack, leading to faster conversion to the tetrahedral intermediate.
Part 5: Safety and Stability
-
Storage: TPC should be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C. The electron-deficient nature makes the aldehyde susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.
-
Handling: Unlike benzaldehyde, which has a characteristic almond odor, TPC is typically an odorless or faint-smelling solid. Use standard PPE.
-
Purification: TPC derivatives often have high melting points and poor solubility in non-polar solvents, making recrystallization from DMF/Ethanol mixtures the preferred purification method.
References
-
Jalilian, Z., et al. "Preparation of [1,2,4]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on Magnetite Nanoparticles." Chemical Methodologies, vol. 10, no.[2] 4, 2025, pp. 438-449.[2] Link
-
Fizer, M., and Slivka, M. "Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine (Microreview)." Chemistry of Heterocyclic Compounds, vol. 52, no.[4] 3, 2016, pp. 155–157.[4] Link
-
Lipson, V.V., et al. "Chemical properties of the 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6-carbaldehyde and its derivatives."[5] Functional Materials, vol. 32, no.[5] 3, 2025, pp. 458-470.[5] Link
-
Richardson, C., et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." Expert Opinion on Drug Discovery, vol. 14, no. 12, 2019. Link
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. functmaterials.org.ua [functmaterials.org.ua]
A Senior Application Scientist's Guide to the Characterization of 6-Substituted Triazolopyrimidines
For researchers, scientists, and drug development professionals venturing into the promising field of 6-substituted triazolopyrimidines, a robust and systematic characterization workflow is paramount. These bicyclic heteroaromatic compounds are of significant interest due to their diverse pharmacological activities, including their roles as kinase inhibitors, anticancer agents, and angiotensin II receptor antagonists.[1][2] This guide provides an in-depth comparison of essential characterization techniques, offering not just procedural steps but the underlying scientific rationale to empower you in making informed analytical decisions.
The structural elucidation and purity assessment of these molecules are non-negotiable steps in drug discovery and development, ensuring the integrity of biological data and meeting regulatory standards. Here, we will dissect the primary analytical techniques, offering a comparative analysis to guide you through the process of confirming the unique chemical architecture of your synthesized 6-substituted triazolopyrimidines.
The Analytical Triad: Unveiling the Molecular Architecture
The comprehensive characterization of novel 6-substituted triazolopyrimidines hinges on a triad of spectroscopic and analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's constitution and, in many cases, its stereochemistry. For 6-substituted triazolopyrimidines, both ¹H and ¹³C NMR are indispensable.
Why It's Essential: The triazolopyrimidine core has a distinct electronic environment. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the nature and position of substituents, particularly at the 6-position.
Expert Insights:
-
¹H NMR: Expect to see characteristic signals for the protons on the triazole and pyrimidine rings. The chemical shifts of these protons will be influenced by the electron-donating or electron-withdrawing nature of the substituent at the 6-position. Pay close attention to the coupling patterns, which can help to confirm the substitution pattern. For instance, the multiplicity of the pyrimidine proton signal can provide clues about its neighboring substituents.[3]
-
¹³C NMR: This technique is crucial for confirming the carbon skeleton of the molecule. The chemical shifts of the carbons in the heterocyclic core are well-defined and can be compared to literature values for similar structures. The carbon signal of the substituent at the 6-position will also be a key diagnostic peak.[4]
Protocol: A General Procedure for NMR Analysis of a 6-Substituted Triazolopyrimidine
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 or 400 MHz spectrometer.[5] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation pattern.
Why It's Essential: MS provides unequivocal confirmation that the synthesized molecule has the expected molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further validating the proposed structure.
Expert Insights:
-
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for triazolopyrimidine derivatives as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight.[3]
-
Fragmentation Analysis: While soft ionization is preferred for molecular weight determination, fragmentation patterns obtained from techniques like collision-induced dissociation (CID) in tandem MS (MS/MS) can provide structural information by revealing how the molecule breaks apart.
Protocol: A General Procedure for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography system (LC-MS). LC-MS is advantageous as it also provides purity information.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For most triazolopyrimidines, positive ion mode is effective.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and, if using HRMS, calculate the elemental composition from the accurate mass measurement.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.
Why It's Essential: While NMR and MS provide strong evidence for the structure, X-ray crystallography provides a definitive and visual confirmation of the atomic connectivity and spatial arrangement.[1][6] This is particularly crucial for complex structures or when stereoisomers are possible.
Expert Insights:
-
Crystal Growth: The primary challenge of this technique is growing a single crystal of suitable quality. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Structural Information: The resulting crystal structure will reveal bond lengths, bond angles, and torsion angles, providing a wealth of information about the molecule's conformation. It can also reveal intermolecular interactions in the solid state.[4][7]
Workflow: From Synthesis to Unambiguous Structure
Caption: A typical workflow for the characterization of 6-substituted triazolopyrimidines.
Comparative Analysis of Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and stereochemical information.[3][5] | Non-destructive, provides a wealth of structural detail, relatively fast for routine analysis. | Requires a relatively large amount of pure sample, can be complex to interpret for very large molecules. |
| Mass Spectrometry | Molecular weight and elemental composition.[1][8] | Highly sensitive, requires very small amounts of sample, can be coupled with chromatography for purity analysis. | Provides limited information on connectivity and stereochemistry, can sometimes be difficult to ionize certain compounds. |
| X-ray Crystallography | Unambiguous 3D structure, including bond lengths, angles, and stereochemistry.[4][6] | Provides the most definitive structural information. | Requires a high-quality single crystal, which can be difficult and time-consuming to grow. |
| HPLC-UV/MS | Purity assessment, separation of isomers and impurities, and identity confirmation.[5][9] | Highly sensitive and quantitative, can be automated for high-throughput analysis. | Requires method development for each compound, can be destructive. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[1][7] | Fast and simple to perform, non-destructive. | Provides limited structural information compared to NMR, spectra can be complex. |
Purity Assessment: The Role of Chromatography
Beyond structural elucidation, determining the purity of a synthesized compound is a critical step. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.
Why It's Essential: HPLC separates the target compound from any unreacted starting materials, byproducts, or other impurities. This is crucial for ensuring that the observed biological activity is solely due to the compound of interest.
Expert Insights:
-
Method Development: A robust HPLC method requires optimization of the mobile phase, column, and detection wavelength to achieve good separation of all components. A C18 reversed-phase column is a common starting point for many triazolopyrimidine derivatives.[9][10]
-
Detection: UV detection is widely used, as the triazolopyrimidine core has a strong UV chromophore.[9] Coupling HPLC with a mass spectrometer (LC-MS) provides both purity and mass confirmation in a single run.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid reaction monitoring and for determining the appropriate solvent system for column chromatography purification.[5][11]
Protocol: A General HPLC Method for Purity Analysis
-
System: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used. The gradient program should be optimized to elute the compound of interest with a good peak shape and to separate it from any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Logical Relationship of Characterization Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction | Kuwait Journal of Science [journalskuwait.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde proper disposal procedures
Topic: [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]
Executive Directive: Immediate Action Required
Do Not Drain Dispose. [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS 933724-39-1) is a fused heterocyclic aldehyde.[1] Unlike simple aliphatic aldehydes (e.g., formaldehyde), this compound possesses significant aquatic toxicity potential and resistance to standard biological degradation in municipal water treatment.[1]
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1] Critical Segregation: Isolate from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases .[1]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity profile. This compound combines a reactive aldehyde handle with a nitrogen-rich fused ring system.[1]
| Property | Specification | Operational Implication |
| Chemical Name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde | Official manifest designation. |
| CAS Number | 933724-39-1 | Use for waste profiling/labeling.[1][2] |
| Physical State | Solid (Off-white to yellow powder) | Dust explosion hazard; inhalation risk.[1] |
| Reactivity Class | Heterocyclic Aldehyde | Susceptible to autoxidation to carboxylic acid; potential for exothermic polymerization with bases.[1] |
| GHS Hazards | Acute Tox.[1][3][4] (Oral); Skin Sens. 1 | Double-gloving required. Treat all waste as acutely toxic.[1] |
Pre-Disposal Stabilization & Segregation
Before moving the material to the central waste accumulation area, you must stabilize it at the bench level. The aldehyde group is the primary instability factor.
A. The "Oxidizer Gap" (Crucial)
-
Mechanism: Aldehydes react violently with strong oxidizers (e.g., Chromic acid, Nitric acid, Permanganates) to form carboxylic acids.[1] This reaction is highly exothermic and can ignite organic solvents in the waste container.
-
Protocol: Never place [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde waste in a container designated for "Oxidizing Acids" or "Peroxide Formers."[1]
B. The "Base Catalyst" Risk
-
Mechanism: In the presence of strong bases (NaOH, KOH) or amines, the aldehyde group can undergo Aldol-type condensations or Cannizzaro reactions, generating heat and pressure in sealed waste drums.[1]
-
Protocol: Maintain waste pH between 4 and 8. If the waste solution is highly basic, neutralize with dilute acetic acid before adding to the organic waste stream.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-stock or surplus solid reagent.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Double Containment: Place the original vial/bottle inside the HDPE jar.
-
Void Fill: Fill the void space with an inert absorbent (vermiculite or clay kitty litter).[1] This prevents the inner vial from shattering and absorbs potential leaks.
-
Labeling: Apply a hazardous waste label.
-
Manifesting: Designate for Incineration .
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction solvents containing the product.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix halogenated and non-halogenated solvents if your facility separates them).
-
Quenching (Self-Validating Step):
-
Test: Take a 1 mL aliquot of the waste solution. Add 1 drop of water.
-
Observation: If fizzing or exotherm occurs, the solution contains residual reactive reagents (e.g., thionyl chloride, acid chlorides).[1]
-
Action: Quench the entire volume slowly with saturated aqueous sodium bicarbonate until no further gas evolves.[1]
-
-
Transfer: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).
-
Log Entry: Record the approximate concentration of the aldehyde in the waste log. This is vital for the incineration facility to adjust burn rates (nitrogen-rich compounds generate NOx).
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing and disposing of this specific aldehyde.
Caption: Operational decision tree for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.
Emergency Contingency: Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Aldehyde dusts are respiratory irritants.[1] Clear the immediate area.[1][4]
-
PPE Upgrade: Wear nitrile gloves (double layer recommended), lab coat, and a P95/N95 particulate respirator if dust is airborne.[1]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Decontamination: Wipe the surface with a mild detergent and water.[1] Do not use bleach (hypochlorite), as it can react with the nitrogen heterocycle to form chloramines.
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde. (Search CAS: 933724-39-1).
-
U.S. Environmental Protection Agency (EPA). (2024).[1][7] Hazardous Waste Generators: Categories and Requirements. RCRA Guidelines.
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
-
Washington State Department of Ecology. (2022).[1] Focus on: Treatment by Aldehyde Deactivation. Publication 14-04-003.[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 3. carlroth.com [carlroth.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for HandlingTriazolo[1,5-a]pyrimidine-6-carbaldehyde
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
This document serves as an essential operational and safety guide for researchers, scientists, and drug development professionals working with[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde. The fused heterocyclic structure of triazolopyrimidines is a cornerstone in medicinal chemistry, recognized for its isoelectronic relationship with natural purines and its broad biological activity.[4] Given the reactive nature of the aldehyde functional group and the specific hazards associated with this chemical class, a rigorous and well-understood personal protective equipment (PPE) protocol is not merely a recommendation—it is a critical component of safe and reproducible science. This guide provides the procedural, step-by-step guidance necessary to build a self-validating system of safety in your laboratory.
Foundational Hazard Assessment
A comprehensive risk assessment is the logical starting point for defining any safety protocol. While a specific, detailed Safety Data Sheet (SDS) for[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde is not always readily available, data from structurally analogous compounds provide a clear and authoritative basis for our safety procedures. The primary hazards identified for this class of compounds are:
-
H302: Harmful if swallowed (a potential hazard based on similar heterocyclic aldehydes).[8]
These classifications mandate a multi-faceted PPE approach to shield against dermal, ocular, and respiratory exposure routes. All handling of this compound, particularly in its powdered form, should be performed within a certified chemical fume hood to minimize inhalation risk.[2]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the scale of the experiment and the specific manipulations involved. The following recommendations represent the baseline for safely handling[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde.
Eye and Face Protection: The First Line of Defense
Given the H319 warning for serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: At all times in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields must be worn.[9] Normal prescription glasses are insufficient as they do not protect from splashes from the side.[9][10]
-
Elevated Risk Scenarios: For procedures involving a significant splash risk—such as transferring solutions, working with larger quantities (>250 mL), or conducting reactions under pressure—chemical splash goggles are required.[9] For maximum protection in these high-risk scenarios, a full face shield should be worn in addition to chemical splash goggles.[11][12]
Hand Protection: Preventing Dermal Exposure
Direct skin contact is a primary exposure route, leading to irritation as per the H315 classification. Glove selection must be deliberate and based on chemical compatibility.
-
General Laboratory Work (Incidental Contact): Disposable nitrile gloves are recommended for general handling where only minimal, incidental contact is anticipated.[2][9] Nitrile provides better chemical resistance than latex.[9] The use of latex gloves for chemical handling is strongly discouraged due to poor resistance and potential for allergic reactions.[12][13]
-
Extended Use or Immersion: For tasks involving significant chemical contact or immersion, such as during a large-scale reaction workup or spill cleanup, more robust gloves are necessary. Butyl rubber gloves offer excellent protection against a wide range of aldehydes and are a superior choice in these situations.[9][11]
-
Critical Best Practice: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination occurs, and always wash hands thoroughly with soap and water after removing gloves.[2][14]
Body Protection: Shielding Personal Clothing and Skin
A laboratory coat is the minimum standard for body protection, preventing contamination of personal clothing and underlying skin.[2][3]
-
Standard Operations: A long-sleeved, flame-retardant laboratory coat should be worn and kept fully fastened.[11]
-
High-Splash Hazard Operations: When handling large volumes or performing tasks with a high potential for splashing, a chemically resistant apron worn over the lab coat is recommended.[11][12] For extensive handling of highly concentrated material, Tyvek coveralls may be appropriate.[11]
Respiratory Protection: An Essential Engineering Control
The H335 classification (May cause respiratory irritation) makes respiratory protection a critical consideration, especially when handling the compound as a solid.
-
Primary Control: The most effective way to prevent inhalation of powders or vapors is to handle the chemical exclusively within a properly functioning and certified chemical fume hood.[2][13]
-
Secondary Control: In the rare event that a fume hood is not available or as an additional precaution during spill cleanup, a NIOSH-approved respirator is required.[2] For powders, a filtering facepiece respirator (e.g., N95) may be sufficient.[6] For potential vapors or aerosols, an air-purifying respirator with appropriate organic vapor cartridges should be used.[13]
PPE Summary Table
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 Safety Glasses with Side-Shields | Minimum protection against dust and minor splashes.[9] |
| Chemical Splash Goggles | Protects against significant chemical splashes and sprays.[9][12] | |
| Face Shield (worn over goggles) | Supplemental protection for face and neck in high-risk scenarios.[11][12] | |
| Hand Protection | Nitrile Gloves (disposable) | Prevents skin contact during incidental use.[2][9] |
| Butyl Rubber Gloves | Recommended for extended use, immersion, or spill cleanup.[11] | |
| Body Protection | Laboratory Coat (long-sleeved) | Prevents contamination of personal clothing and skin.[2][3] |
| Chemical-Resistant Apron | Additional protection against spills and splashes.[11][12] | |
| Respiratory | Chemical Fume Hood | Primary engineering control to prevent inhalation of dust/vapors.[2][13] |
| Protection | NIOSH-Approved Respirator | Required if a fume hood is not available or during spill cleanup.[2][13] |
Operational Plan: Step-by-Step PPE Protocols
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Donning (Putting On) PPE Protocol
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.[12]
Doffing (Removing) PPE Protocol
This sequence is designed to remove the most contaminated items first.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by pinching the cuff and pulling it inside out, then use the clean, inside-out glove to remove the second one.
-
Lab Coat: Unfasten the lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body. Hang it in a designated area or place it in a laundry container if soiled.
-
Face Shield/Goggles: Remove by handling the strap or earpieces, not the front.
-
Respirator (if worn): Remove last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[10]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow based on task-specific risk assessment.
Waste Disposal and Emergency Procedures
Disposal of Contaminated PPE
All disposable PPE that has come into contact with[1][2][3]Triazolo[1,5-a]pyrimidine-6-carbaldehyde must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, weighing papers, and disposable lab coats should be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Disposal: The final disposal of this waste must be handled by a licensed environmental services company in accordance with institutional and local regulations.[15][16]
Emergency Response Plan
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10][15]
-
Skin Contact: Promptly wash the affected area with plenty of soap and water.[5] Remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[5] If they feel unwell, seek medical advice.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][15]
By adhering to these protocols, you establish a robust framework of safety that protects you, your colleagues, and the integrity of your research.
References
-
[1][2][3]triazolo[1,5-a]pyrimidine-6-carbaldehyde - MilliporeSigma. MilliporeSigma.
- Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. Benchchem.
- Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Nebraska-Lincoln Environmental Health and Safety.
- PYRIMIDINE 99% MSDS. Loba Chemie.
- Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety.
- Chapter 3 - Personal Protective Equipment. Cornell University Environment, Health and Safety.
-
[1][2][3]triazolo[1,5-a]pyrimidine-6-carbaldehyde Safety Information. Fluorochem.
-
[1][2][3]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBALDEHYDE HCL Hazards. Fluorochem.
- Personal Protective Equipment. US EPA.
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
- 1,2,4-Triazolo 1,5-a pyrimidine 99 275-02-5 - Safety Inform
- 1,2,4-Triazolo(1,5-a)
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
- SAFETY DATA SHEET for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Thermo Fisher Scientific.
-
[1][2][3]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride. ChemScene.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. Benchchem.
-
Novel[1][2][11]triazoles,[1][2][11]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives. Semantic Scholar.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 1,2,4-Triazolo 1,5-a pyrimidine 99 275-02-5 [sigmaaldrich.com]
- 7. 1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. ethz.ch [ethz.ch]
- 11. ehs.unl.edu [ehs.unl.edu]
- 12. cdc.gov [cdc.gov]
- 13. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
